1-(3-Methylphenyl)-2-nitropropene
Overview
Description
1-(3-Methylphenyl)-2-nitropropene is an organic compound characterized by a nitro group attached to a propene chain, which is further substituted with a 3-methylphenyl group. This compound is of interest due to its applications in organic synthesis and potential use in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methylphenyl)-2-nitropropene can be synthesized through the condensation of 3-methylbenzaldehyde with nitroethane in the presence of a basic catalyst such as ammonium acetate. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylphenyl)-2-nitropropene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like iron and hydrochloric acid.
Oxidation: The compound can be oxidized to form corresponding nitro alcohols or ketones under specific conditions.
Substitution: The nitro group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Reduction: 1-(3-Methylphenyl)-2-aminopropane.
Oxidation: 1-(3-Methylphenyl)-2-nitropropanol.
Substitution: Various substituted nitropropenes.
Scientific Research Applications
1-(3-Methylphenyl)-2-nitropropene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in the development of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 1-(3-Methylphenyl)-2-nitropropene involves its interaction with molecular targets through its nitro and phenyl groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules, leading to various biological effects. The phenyl group contributes to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
- 1-(3,4-Dimethylphenyl)-2-nitropropene
- 1-(2,4,6-Trimethylphenyl)-2-nitropropene
- 1-(3-Methylphenyl)-2-aminopropane
Comparison: 1-(3-Methylphenyl)-2-nitropropene is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
1-methyl-3-[(E)-2-nitroprop-1-enyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-8-4-3-5-10(6-8)7-9(2)11(12)13/h3-7H,1-2H3/b9-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEPUGJNPLSOKB-VQHVLOKHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=C(C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C(\C)/[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001246695 | |
Record name | 1-Methyl-3-[(1E)-2-nitro-1-propen-1-yl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001246695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147102-55-4 | |
Record name | 1-Methyl-3-[(1E)-2-nitro-1-propen-1-yl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147102-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-3-[(1E)-2-nitro-1-propen-1-yl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001246695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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